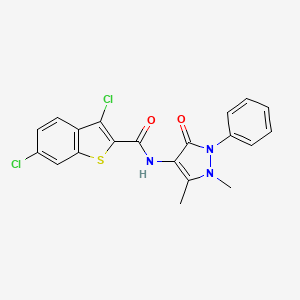

3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Description

The compound 3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide (hereafter referred to as the target compound) is a heterocyclic amide featuring a benzothiophene core substituted with chlorine atoms at positions 3 and 5. The carboxamide group links the benzothiophene to a pyrazolone ring system bearing methyl groups at positions 1 and 5 and a phenyl substituent at position 6.

Properties

Molecular Formula |

C20H15Cl2N3O2S |

|---|---|

Molecular Weight |

432.3 g/mol |

IUPAC Name |

3,6-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C20H15Cl2N3O2S/c1-11-17(20(27)25(24(11)2)13-6-4-3-5-7-13)23-19(26)18-16(22)14-9-8-12(21)10-15(14)28-18/h3-10H,1-2H3,(H,23,26) |

InChI Key |

VWSHTFTYJZCRCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Biological Activity

3,6-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 432.31 g/mol. The compound features a benzothiophene moiety linked to a pyrazole derivative, which is known to influence its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities including:

- Antiviral Activity : Studies indicate that derivatives of pyrazole compounds can inhibit viral replication. For instance, related pyrazole derivatives have shown effectiveness against hepatitis C virus (HCV) and herpes simplex virus (HSV) .

- Anticancer Properties : Research has suggested that compounds containing the benzothiophene structure possess anticancer properties. The mechanism often involves the inhibition of specific kinases or signaling pathways associated with cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes and cancer progression .

- Interference with Viral Replication : Similar compounds have been shown to disrupt viral life cycles by targeting viral enzymes or host cell factors necessary for replication .

- Induction of Apoptosis : Some studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Substituent Variations on the Benzothiophene Core

- 3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide (): Key Difference: Contains a single chlorine substituent at position 3 of the benzothiophene ring, compared to the 3,6-dichloro substitution in the target compound. Impact: Reduced halogenation decreases molecular weight (397.88 g/mol vs. 456.96 g/mol for the target compound) and may lower lipophilicity (ClogP ≈ 3.5 vs. ~4.2 for the dichloro analog). Synthetic Complexity: Mono-chlorination simplifies synthesis compared to regioselective dihalogenation required for the target compound .

3-Chloro-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-1-benzothiophene-2-carboxamide ():

Variations in the Pyrazolone Substituents

- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Key Difference: Substitutes the benzothiophene-carboxamide with a dichlorophenyl-acetamide group. 56.33° in the target compound). Hydrogen bonding forms R₂²(10) dimers, a motif absent in benzothiophene analogs .

Table: Structural and Physicochemical Comparison

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The compound is synthesized via amide coupling reactions, typically involving carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane. For example, describes a protocol where 2,4-dichlorophenylacetic acid is reacted with 4-aminoantipyrine under triethylamine catalysis at 273 K, followed by extraction and crystallization . Optimization involves adjusting stoichiometry, temperature, and solvent polarity to maximize yield and purity. Post-synthesis purification often employs column chromatography or recrystallization from methylene chloride.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. demonstrates that orthorhombic crystals (space group P222) with unit cell parameters a = 8.422 Å, b = 9.295 Å, and c = 14.501 Å provide atomic-level resolution. Hydrogen bonding networks (e.g., N–H⋯O interactions forming R_2$$^2(10) dimers) and dihedral angles between aromatic rings (e.g., 48.45°–80.70°) are critical for confirming stereoelectronic properties .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., pyrazolone and benzothiophene moieties).

- FTIR : Confirms carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functional groups.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 231.25 for related analogs in ) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological interactions or reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. highlights docking studies to predict binding affinities to target proteins, such as enzymes or receptors. For example, molecular dynamics simulations can assess steric compatibility and hydrogen-bonding interactions in active sites .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between SCXRD (rigid lattice) and solution-state NMR (dynamic conformers) arise from torsional flexibility. For instance, notes steric repulsion causing rotation of the amide group (dihedral angles >64°), which may not be fully captured in solution. Combining variable-temperature NMR with SCXRD refinement (e.g., using CrystalExplorer for Hirshfeld surface analysis) reconciles such differences .

Q. How do substituents on the pyrazolone ring influence pharmacological activity?

The 1,5-dimethyl and 3-oxo groups enhance metabolic stability, while the phenyl ring modulates lipophilicity. emphasizes pyrazolone derivatives’ roles as analgesic agents, suggesting structure-activity relationship (SAR) studies to optimize bioactivity. In vitro assays (e.g., cyclooxygenase inhibition) and pharmacokinetic profiling (e.g., plasma stability) are critical .

Q. What are the challenges in analyzing hydrogen-bonding networks in polymorphic forms?

Polymorphs exhibit varying hydrogen-bonding motifs (e.g., dimeric vs. chain arrangements). reveals R_2$$^2(10) dimers stabilized by N–H⋯O bonds, while other forms may adopt C–H⋯Cl or π-π stacking. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish polymorphs, with lattice energy calculations (via CrystalExplorer) guiding stability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.